5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one
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Overview
Description
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is an organic compound that features a tert-butylsulfanyl group attached to a methyl group, which is further connected to an oxazol-3(2H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one typically involves the reaction of tert-butylsulfanyl chloride with a suitable oxazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Terbufos: An organophosphate insecticide with a similar tert-butylsulfanyl group.
S-tert-butylthiomethyl O,O-diethyl phosphorodithioate: Another compound with a similar structural motif.
Uniqueness
5-[(tert-Butylsulfanyl)methyl]-1,2-oxazol-3(2H)-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its oxazole ring and tert-butylsulfanyl group make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89660-67-3 |
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Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
5-(tert-butylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C8H13NO2S/c1-8(2,3)12-5-6-4-7(10)9-11-6/h4H,5H2,1-3H3,(H,9,10) |
InChI Key |
RGEDRMJZNAPIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1=CC(=O)NO1 |
Origin of Product |
United States |
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